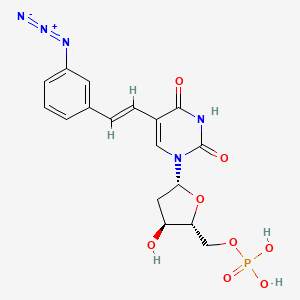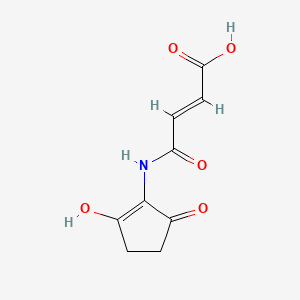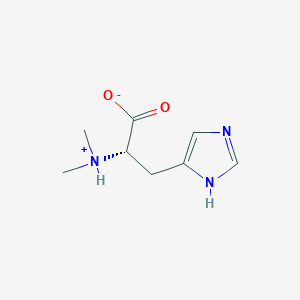
N(alpha),N(alpha)-dimethyl-L-histidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N(alpha),N(alpha)-dimethyl-L-histidine zwitterion is an amino acid zwitterion of N(alpha),N(alpha)-dimethyl-L-histidine having an anionic carboxy group and a protonated amino group. It is a tautomer of a N(alpha),N(alpha)-dimethyl-L-histidine.
Scientific Research Applications
Fluorescent Probes in Enzyme Studies
1-Dimethylamino-5-naphthalene sulfonyl (dansyl)-derivatives of amino acids, including N(alpha)-dansyl-L-histidine, have been synthesized and used to introduce fluorescent groups into enzymes like chymotrypsin and trypsin. These fluorescent properties allow these inhibitors to act as probes into the microenvironment of enzyme active sites (Schoellmann, 2009).
Spectroscopy in Protein Structure Analysis
Nitrogen-15 NMR spectroscopy has been applied to study hydrogen-bonding interactions in enzyme active sites, particularly involving histidine residues. This method provides insights into the tautomeric states of histidine and its interactions within proteins (Bachovchin, 1986).
Protein Chemistry and Enzymology
Research on proteins like porcine spleen deoxyribonuclease has highlighted the role of histidine in enzyme structure and function. Alkylation studies of essential histidine residues provide insights into enzyme mechanisms and structural organization (Liao, 1985).
Radiopharmaceuticals Development
Histidine analogues have been studied for their role in the synthesis of technetium-99m radiopharmaceuticals. Histidine acts as a tridentate chelator, forming neutral complexes that are crucial for molecular imaging applications (Simpson et al., 2012).
Peptide Synthesis and Racemization Mechanism
N(alpha)-benzyloxycarbonyl-N(pi)-phenacyl-L-histidine has been studied for its racemization mechanism in peptide synthesis. Understanding this mechanism is vital for the development of stable and effective peptide-based drugs (Jones, Ramage, & Witty, 2009).
Histidine in Protein Stability
Studies have examined the role of histidine residues at the N- and C-termini of alpha-helices in proteins like barnase. These studies explore the impact of histidine residues on protein stability and electrostatic interactions, contributing to our understanding of protein folding and design (Sancho, Serrano, & Fersht, 1992).
Modified Histidines in Bioactive Peptides
Modified histidines show diverse applications in biological activities, catalysis, and nanotechnology. Rational modifications of histidine can significantly change its properties, leading to the development of potent, selective bioactive peptides (Sharma et al., 2023).
properties
Product Name |
N(alpha),N(alpha)-dimethyl-L-histidine |
|---|---|
Molecular Formula |
C8H13N3O2 |
Molecular Weight |
183.21 g/mol |
IUPAC Name |
(2S)-2-(dimethylazaniumyl)-3-(1H-imidazol-5-yl)propanoate |
InChI |
InChI=1S/C8H13N3O2/c1-11(2)7(8(12)13)3-6-4-9-5-10-6/h4-5,7H,3H2,1-2H3,(H,9,10)(H,12,13)/t7-/m0/s1 |
InChI Key |
IMOBSLOLPCWZKQ-ZETCQYMHSA-N |
Isomeric SMILES |
C[NH+](C)[C@@H](CC1=CN=CN1)C(=O)[O-] |
SMILES |
C[NH+](C)C(CC1=CN=CN1)C(=O)[O-] |
Canonical SMILES |
C[NH+](C)C(CC1=CN=CN1)C(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[[1-(Carboxymethyl)tetrazol-5-yl]sulfanylmethyl]-7-[[2-[(6,7-dihydroxy-4-oxochromene-3-carbonyl)amino]-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1237058.png)

![6-(6-aminopurin-9-yl)-2-hydroxy-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol](/img/structure/B1237066.png)
![[1R-(2-Endo-3-exo)]-3-(benzolyloxy)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid methyl ester](/img/structure/B1237067.png)
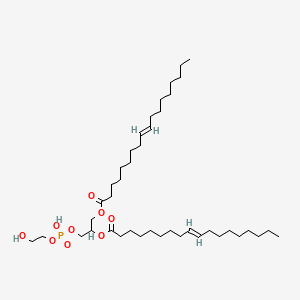

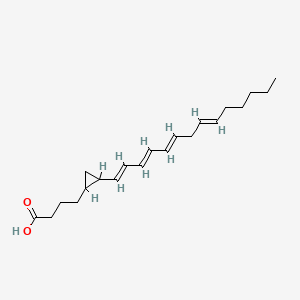
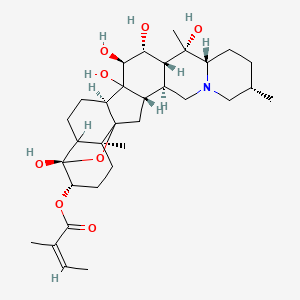


![(5R,6E)-3-[(E)-2-acetamidoethenyl]sulfinyl-6-(1-hydroxypropan-2-ylidene)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1237077.png)
